5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a pyrrolone core, substituted with various functional groups including an amino group, an isopropylphenyl group, and a phenylthiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thioamide and a haloketone to form the thiazole ring.
Formation of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.
Substitution Reactions: Introducing the isopropylphenyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(4-ethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific substitution pattern, which could confer unique chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)15-8-10-17(11-9-15)25-12-19(26)20(21(25)23)22-24-18(13-27-22)16-6-4-3-5-7-16/h3-11,13-14,23,26H,12H2,1-2H3 |
InChI Key |
AEGRPSZQCSYDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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